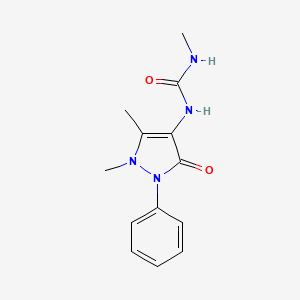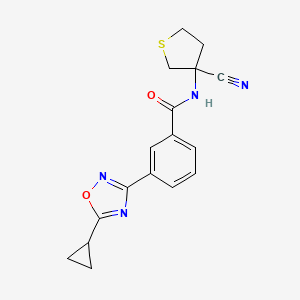
N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a synthetic organic compound that features a complex molecular structure. It contains a benzamide core, a thiolan ring with a cyano group, and an oxadiazole ring with a cyclopropyl substituent. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Synthesis of the thiolan ring with a cyano group: This can be done through nucleophilic substitution or addition reactions, followed by cyclization.
Coupling with the benzamide core: The final step involves coupling the synthesized intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvent choice, and reaction time.
Use of continuous flow reactors: For better control over reaction parameters and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Modulating protein-protein interactions: Altering the activity of protein complexes.
相似化合物的比较
Similar Compounds
N-(3-Cyanothiolan-3-YL)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide: Similar structure with a methyl group instead of a cyclopropyl group.
N-(3-Cyanothiolan-3-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)benzamide: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents. This can affect its reactivity, binding affinity, and overall biological activity.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-9-17(6-7-24-10-17)20-15(22)13-3-1-2-12(8-13)14-19-16(23-21-14)11-4-5-11/h1-3,8,11H,4-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWNBDYBQDUALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)
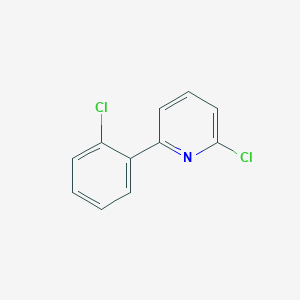

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)
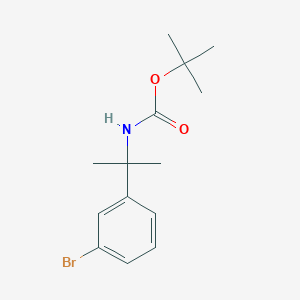
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline](/img/structure/B2942353.png)
![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
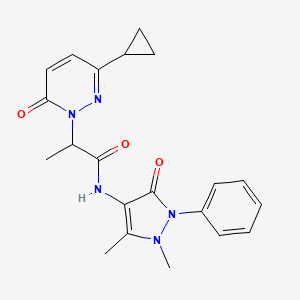

![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
